molecular formula C5H3N3O2S B3362221 Imidazo[2,1-b]thiazole, 5-nitro- CAS No. 96107-61-8

Imidazo[2,1-b]thiazole, 5-nitro-

Cat. No.: B3362221
CAS No.: 96107-61-8
M. Wt: 169.16 g/mol
InChI Key: OSKRVUVSNCGKIB-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazole, 5-nitro- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused imidazole and thiazole rings, with a nitro group attached at the 5-position. The unique structure of imidazo[2,1-b]thiazole, 5-nitro- contributes to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[2,1-b]thiazole, 5-nitro- typically involves the cyclization of 2-aminothiazoles with various electrophiles. One common method is the reaction of 2-aminothiazole with phenacyl bromides in the presence of a base such as potassium carbonate. This reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired imidazo[2,1-b]thiazole derivative .

Another approach involves the use of microwave irradiation to facilitate the cyclization process. This method offers the advantage of shorter reaction times and higher yields compared to conventional heating methods .

Industrial Production Methods

Industrial production of imidazo[2,1-b]thiazole, 5-nitro- often employs scalable synthetic routes that ensure high purity and yield. One such method involves the use of continuous flow reactors, which allow for precise control of reaction conditions and efficient heat transfer. This approach minimizes the formation of by-products and enhances the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Imidazo[2,1-b]thiazole, 5-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino-substituted imidazo[2,1-b]thiazoles, various substituted derivatives, and further cyclized products with additional ring systems .

Mechanism of Action

The mechanism of action of imidazo[2,1-b]thiazole, 5-nitro- involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit the enzyme QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex. This inhibition disrupts the electron transport chain, leading to the death of mycobacterial cells . Additionally, certain derivatives induce apoptosis in cancer cells by activating caspases and causing mitochondrial membrane depolarization .

Comparison with Similar Compounds

Imidazo[2,1-b]thiazole, 5-nitro- can be compared with other similar compounds, such as:

The uniqueness of imidazo[2,1-b]thiazole, 5-nitro- lies in its diverse biological activities and the ability to undergo various chemical modifications, making it a valuable scaffold for drug development and other scientific applications.

Properties

IUPAC Name

5-nitroimidazo[2,1-b][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O2S/c9-8(10)4-3-6-5-7(4)1-2-11-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKRVUVSNCGKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(N21)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60320099
Record name Imidazo[2,1-b]thiazole, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96107-61-8
Record name Imidazo[2,1-b]thiazole, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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